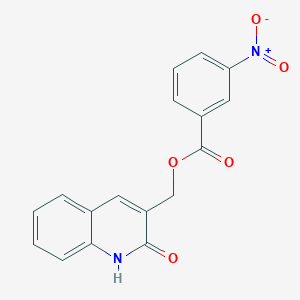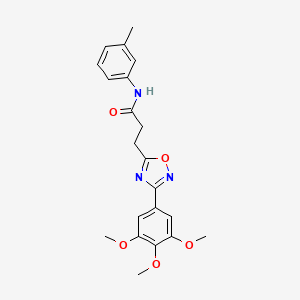
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide is a compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to inhibit the growth of various fungal species by inhibiting the activity of fungal enzymes.
実験室実験の利点と制限
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in high purity and yield. Additionally, the compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has several potential future directions for scientific research. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another potential direction is to explore the compound's potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, future studies could focus on optimizing the compound's pharmacokinetic properties to improve its bioavailability and efficacy. Finally, future studies could explore the potential of the compound as a lead compound for drug discovery and development.
合成法
The synthesis of 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide involves the reaction of 3-methoxyaniline and 1-benzoyl-5-chloroindoline in the presence of a base. The reaction leads to the formation of the intermediate compound, which is then treated with sulfamic acid to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
科学的研究の応用
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. The compound has also shown potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has shown potential as a potential antifungal agent, with studies showing its ability to inhibit the growth of various fungal species.
特性
IUPAC Name |
1-benzoyl-N-(3-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-19-9-5-8-18(15-19)23-29(26,27)20-10-11-21-17(14-20)12-13-24(21)22(25)16-6-3-2-4-7-16/h2-11,14-15,23H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMZUTUBSCFJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

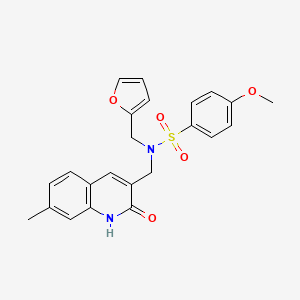
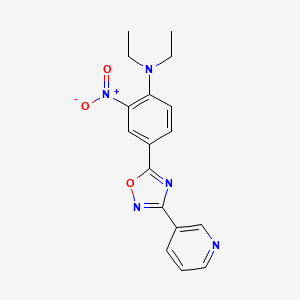
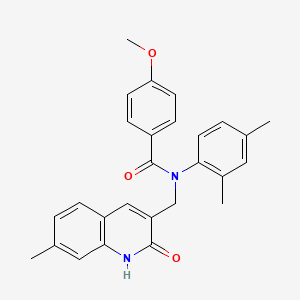




![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)

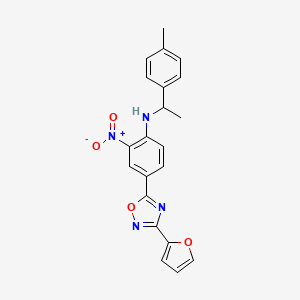
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

